Ortho-Cyano Substitution Confers 61% Lower Lipophilicity Versus Para Isomer
The ortho-position of the cyano group on the phenoxy ring in 2-(2-cyanophenoxy)propanamide results in a computed LogP value of 0.81, whereas the para-substituted isomer (2-(4-cyanophenoxy)propanamide, CAS 1189984-19-7) exhibits a LogP of 2.09 . This difference represents a 61% lower lipophilicity for the target compound, which directly influences solubility, membrane permeability, and chromatographic retention behavior in analytical workflows.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 0.81 (Chemscene computational chemistry data) |
| Comparator Or Baseline | 2-(4-Cyanophenoxy)propanamide, LogP = 2.09 |
| Quantified Difference | Target compound is 1.28 LogP units lower (61% reduction in lipophilicity relative to comparator) |
| Conditions | Computed LogP values from vendor computational chemistry datasets; no standardized experimental method specified |
Why This Matters
For procurement decisions in medicinal chemistry or ADME studies, the 1.28 LogP unit difference significantly alters predicted membrane permeability and solubility profiles, rendering the two isomers non-interchangeable in biological assays.
